molecular formula C15H21N3O B3019261 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide CAS No. 2319805-06-4

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B3019261
CAS No.: 2319805-06-4
M. Wt: 259.353
InChI Key: UELUMOISKPYMIX-UHFFFAOYSA-N
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Description

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound featuring a pyrazole ring substituted with cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine with a diketone, followed by the introduction of cyclopropyl groups through alkylation reactions. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials with unique properties, such as high strength and thermal stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,5-diphenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
  • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
  • N-(2-(3,5-dichloro-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Uniqueness

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for various applications.

Biological Activity

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Target Proteins

The primary targets of this compound include:

  • Cyclin A2
  • Cyclin-dependent kinase 2 (CDK2)

These targets are crucial for cell cycle regulation, suggesting that the compound may influence cell proliferation and growth by modulating these pathways .

Mode of Action

The interaction with Cyclin A2 and CDK2 indicates that this compound may inhibit or alter the activity of these proteins, potentially leading to:

  • Cell cycle arrest
  • Inhibition of tumor growth

This mode of action aligns with the observed effects on various cancer cell lines, where the compound has shown significant cytotoxicity .

Anticancer Properties

Research has demonstrated that this compound exhibits notable anticancer activity. In vitro studies have evaluated its effects on several human cancer cell lines, including:

  • RKO (Colorectal cancer)
  • A549 (Lung cancer)
  • MCF-7 (Breast cancer)
  • PC-3 (Prostate cancer)
  • HeLa (Cervical cancer)

The compound's efficacy was assessed using the MTS assay to measure cell viability. The results indicated that it significantly inhibited cell growth across these lines, with varying potency .

IC50 Values

The half-maximal inhibitory concentration (IC50) values for different cell lines were determined, highlighting the compound's effectiveness:

Cell LineIC50 Value (µM)
RKO60.70
PC-349.79
HeLa78.72

These values indicate that this compound is particularly potent against PC-3 cells .

Study on Biological Activities

A study conducted on derivatives similar to this compound revealed a range of biological activities, including:

  • Antioxidant effects
  • Genotoxicity assessments

These studies utilized models such as Saccharomyces cerevisiae and various human tumor cell lines to evaluate the compound's broader biological implications .

Properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c19-15(12-5-6-12)16-7-8-18-14(11-3-4-11)9-13(17-18)10-1-2-10/h9-12H,1-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELUMOISKPYMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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